2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid

Lipophilicity Drug-likeness Physicochemical profiling

2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid (CAS 2092053-67-1) is a bicyclic oxazolidine-2,4-dione derivative bearing a cyclopropyl substituent at the 5-position and an N-carboxymethyl moiety at the 3-position. With a molecular formula of C₈H₉NO₅ and a molecular weight of 199.16 g/mol, this compound occupies a distinct physicochemical space relative to other 5-substituted oxazolidine-2,4-dione acetic acid derivatives.

Molecular Formula C8H9NO5
Molecular Weight 199.16 g/mol
Cat. No. B13170741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid
Molecular FormulaC8H9NO5
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESC1CC1C2C(=O)N(C(=O)O2)CC(=O)O
InChIInChI=1S/C8H9NO5/c10-5(11)3-9-7(12)6(4-1-2-4)14-8(9)13/h4,6H,1-3H2,(H,10,11)
InChIKeyNNTTUALSSHUVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic Acid – Procurement-Grade Physicochemical and Structural Profile for Medicinal Chemistry Screening


2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid (CAS 2092053-67-1) is a bicyclic oxazolidine-2,4-dione derivative bearing a cyclopropyl substituent at the 5-position and an N-carboxymethyl moiety at the 3-position [1]. With a molecular formula of C₈H₉NO₅ and a molecular weight of 199.16 g/mol, this compound occupies a distinct physicochemical space relative to other 5-substituted oxazolidine-2,4-dione acetic acid derivatives . The oxazolidine-2,4-dione scaffold is recognized across multiple therapeutic areas—including hypoglycemic, mineralocorticoid receptor antagonist, and serine protease inhibitor programs—where the nature of N-substitution has been explicitly shown to exert a large effect on biological potency [2].

Why 5-Cyclopropyl-N-carboxymethyl-oxazolidine-2,4-dione Cannot Be Replaced by Other 5-Substituted or N-Unsubstituted Oxazolidine-2,4-diones in Screening Cascades


Within the oxazolidine-2,4-dione chemical class, both the 5-position substituent and the N-substitution pattern independently and synergistically govern target engagement, inhibitory mechanism, and pharmacokinetic behavior. Literature evidence demonstrates that the nature of N-substitution at the oxazolidine-2,4-dione scaffold has a large effect on inhibitory potency against serine proteases such as porcine pancreatic elastase and human neutrophil elastase [1]. Separately, the introduction of a cyclopropyl ring at key positions in oxazolidine-2,4-dione-based mineralocorticoid receptor antagonists has been shown to enhance human metabolic stability relative to non-cyclopropyl analogs [2]. Consequently, interchanging the 5-cyclopropyl group with a 5-methyl, 5-phenyl, or 5,5-dimethyl substituent—or omitting the N-carboxymethyl group entirely—is expected to alter both potency and ADME profiles in ways that cannot be predicted without compound-specific data, making generic substitution scientifically unsound for any program that has established a SAR path around this scaffold.

Quantitative Differentiation Evidence: 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic Acid Versus Closest Analogs


Lipophilicity Differentiation: Cyclopropyl Confers Intermediate LogP Between Polar and Lipophilic 5-Substituted Analogs

The target compound exhibits an XLogP3-AA of 0.1, placing it in an intermediate lipophilicity window compared to three structurally closest N-carboxymethyl oxazolidine-2,4-dione analogs [1]. This intermediate LogP value is critical for balancing aqueous solubility and passive membrane permeability in cell-based assays and in vivo studies.

Lipophilicity Drug-likeness Physicochemical profiling

N-Carboxymethyl Moiety Enables Salt Formation and pH-Dependent Solubility Tuning Absent in N-Unsubstituted Oxazolidine-2,4-diones

The target compound possesses a free carboxylic acid group (pKa estimated ~3.5-4.5) at the N-carboxymethyl position, enabling stoichiometric salt formation with pharmaceutically acceptable counterions. In contrast, the comparator 5-cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione (CAS 98547-52-5, MW 155.15) lacks any ionizable N-substituent and is therefore incapable of salt formation [1].

Aqueous solubility Salt screening Formulation

Cyclopropyl Substituent Associated with Enhanced Metabolic Stability in Oxazolidine-2,4-dione Series

In a structurally related oxazolidine-2,4-dione series developed as mineralocorticoid receptor antagonists, the inclusion of a cyclopropyl ring at the benzylic position (compound 2aq) led to an enhancement in human metabolic stability compared to non-cyclopropyl analogs. Additionally, cyclopropyl-containing compounds in that series showed significant selectivity over other nuclear receptors (IC₅₀ > 5 μM), ion channels (IC₅₀ > 6 μM), and CYPs (IC₅₀ > 19 μM), as well as a reasonable rat PK profile [1].

Metabolic stability Cyclopropyl effect ADME

N-Substitution at Oxazolidine-2,4-dione Scaffold Is a Critical Determinant of Serine Protease Inhibitory Potency

A systematic study of oxazolidine-2,4-diones as serine protease inhibitors demonstrated that the nature of N-substitution has a large effect on inhibitory potency against porcine pancreatic elastase (PPE). N-Acyl and N-sulfonyl derivatives emerged as potent pseudo-irreversible inhibitors displaying high second-order rate constants for PPE inactivation, and were also potent against human neutrophil elastase (HNE) and proteinase-3, while being weak inhibitors of human cathepsin G [1].

Serine protease inhibition Elastase Structure-activity relationship

Topological Polar Surface Area Differentiates CNS Permeability Potential from Bulkier 5-Substituted Analogs

The target compound has a computed Topological Polar Surface Area (TPSA) of 83.9 Ų [1]. This value falls below the commonly cited TPSA threshold of 90 Ų for favorable CNS penetration [2], distinguishing it from larger 5-substituted analogs such as the 5-phenyl derivative (estimated TPSA ~83.9-93 Ų, but with significantly higher MW of 235.2 g/mol). The combination of low TPSA, moderate MW (199.16), and low LogP (0.1) places the target compound in favorable physicochemical territory for CNS drug discovery.

CNS drug discovery Blood-brain barrier permeability Physicochemical profiling

Prioritized Application Scenarios for 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic Acid Based on Quantitative Differentiation Evidence


Serine Protease Inhibitor Lead Discovery Programs Requiring N-Substituted Oxazolidine-2,4-dione Chemotypes

The literature-established critical role of N-substitution in determining serine protease inhibitory potency [1] makes this N-carboxymethyl derivative a rationally selected chemotype for screening against elastase, proteinase-3, and related serine hydrolases. Its intermediate LogP (0.1) and low TPSA (83.9 Ų) may confer advantages in cell permeability relative to more polar N-unsubstituted or N-acyl analogs in cell-based protease inhibition assays.

CNS-Penetrant Lead Optimization Leveraging Favorable Physicochemical Profile

With a TPSA of 83.9 Ų (below the 90 Ų CNS threshold), a low LogP of 0.1, and a molecular weight of 199.16 g/mol, this compound resides in a favorable region of CNS drug-like chemical space [1][2]. Medicinal chemistry teams pursuing CNS targets—particularly those where the cyclopropyl group is hypothesized to improve metabolic stability as demonstrated in related oxazolidine-2,4-dione series [3]—can use this scaffold as an exploratory starting point for fragment growing or scaffold hopping campaigns.

Salt and Co-Crystal Screening Programs Exploiting the N-Carboxymethyl Ionizable Handle

The presence of a free carboxylic acid group distinguishes this compound from N-unsubstituted or N-alkyl oxazolidine-2,4-diones and enables systematic pharmaceutical salt screening [1]. Contract research organizations and pharmaceutical development teams requiring solubility-enhanced formulations for in vivo pharmacokinetic or efficacy studies can directly utilize this ionizable handle without additional synthetic modification, reducing cycle time from hit identification to in vivo proof-of-concept.

PPARγ or Metabolic Disease Target Screening Where Oxazolidine-2,4-diones Have Established Pharmacological Precedent

The oxazolidine-2,4-dione scaffold has well-documented hypoglycemic and hypolipidemic activity in rodent models [1], with certain derivatives acting as selective PPARγ modulators. The target compound's cyclopropyl group provides a sterically compact, metabolically resilient 5-substituent that may confer a distinct PPARγ interaction profile compared to the extensively explored 5-benzyl or 5-phenyl oxazolidine-2,4-diones, offering a differentiated chemotype for metabolic disease target screening cascades.

Quote Request

Request a Quote for 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.